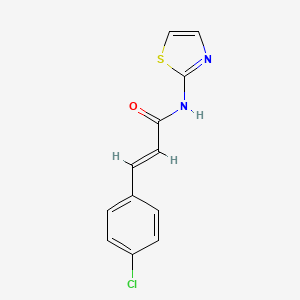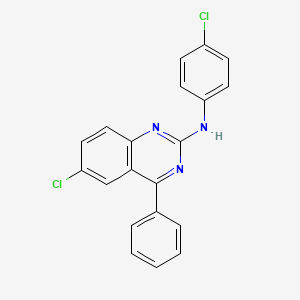![molecular formula C26H15ClF3N5O4 B11699477 N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11699477.png)
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is usually achieved by cyclization reactions involving appropriate precursors such as pyrazoles and pyrimidines.
Introduction of substituents: The phenyl, chlorophenoxy, nitrophenyl, and trifluoromethyl groups are introduced through various substitution reactions.
Final coupling: The carboxamide group is introduced in the final step through amide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting devices and as a fluorescent probe.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-(4-chlorophenoxy)-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- **5-(4-fluoro-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of substituents, which confer distinct biological and photophysical properties. This makes it a valuable compound for both medicinal and material science applications.
Properties
Molecular Formula |
C26H15ClF3N5O4 |
|---|---|
Molecular Weight |
553.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H15ClF3N5O4/c27-16-6-8-19(9-7-16)39-20-11-17(10-18(12-20)35(37)38)31-25(36)22-14-24-32-21(15-4-2-1-3-5-15)13-23(26(28,29)30)34(24)33-22/h1-14H,(H,31,36) |
InChI Key |
DDGDSMHWNITHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11699404.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11699421.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11699432.png)
![3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide](/img/structure/B11699433.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11699435.png)


![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699448.png)

![3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11699461.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B11699468.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11699472.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate](/img/structure/B11699481.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699489.png)
